3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antibacterial Activity

Scientific Field: Medical and Biological Research.

Application Summary: 1,3,4-Thiadiazole derivatives have been synthesized and studied for their antibacterial activity.

Methods of Application: The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride, and characterized with UV, FT-IR, 13 C-NMR, and 1 H-NMR methods.

Antimicrobial Agents

Scientific Field: Pharmaceutical Research.

Methods of Application: The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives.

Results: The newly synthesized compounds were fully characterized by 1 H NMR, 13 C NMR, IR, MS, and elemental analysis. Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans.

DNA Binding

Scientific Field: Biochemistry.

Application Summary: 1,3,4-Thiadiazole molecules were investigated for their interaction with calf thymus-DNA (CT-DNA) using UV-vis spectroscopic methods.

Results: The experimental results were supported by the docking study using the Kinase ThiM from Klebsiella pneumoniae.

Anticancer Activity

Scientific Field: Oncology.

Application Summary: In the context of cytostatic treatment, the primary objective is to induce apoptosis in tumor cells and to hinder their cell cycle progression to impede further proliferation.

Adsorbents for Heavy Metals

Scientific Field: Environmental Science.

Application Summary: Polybenzothiazoles (PBTs), which contain thiadiazole units, are promising adsorbents for heavy metals like Hg and Pb because of the multi-functional groups on their molecular chains.

Antiviral Activity

Scientific Field: Virology.

Application Summary: Indole derivatives, which can include thiadiazole structures, have been found to possess antiviral activity.

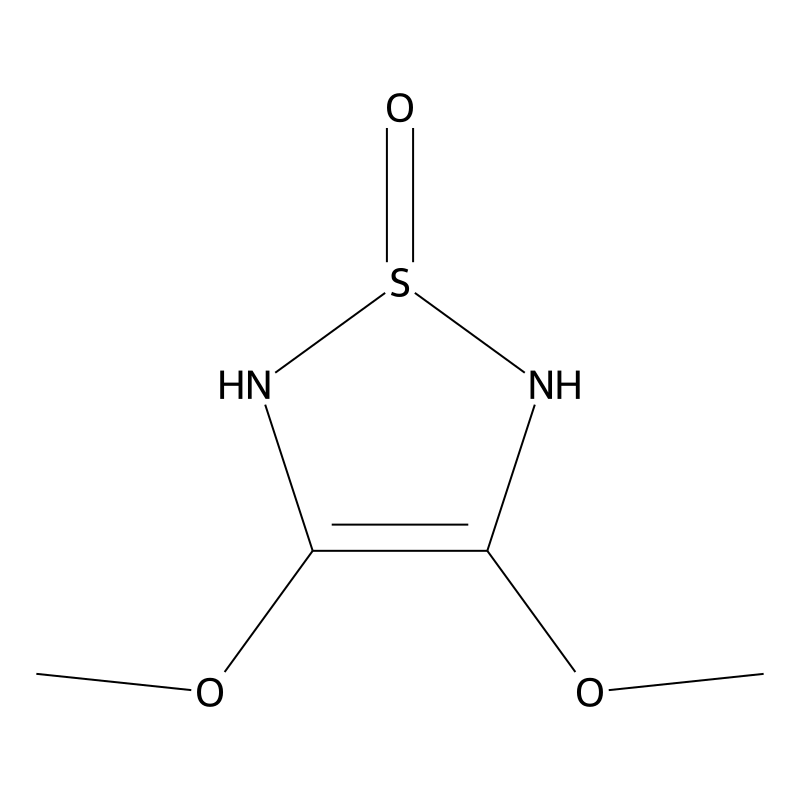

3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms, one sulfur atom, and a single oxygen atom attached to the sulfur. Its molecular formula is with a molecular weight of approximately 162.17 g/mol. The compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The presence of methoxy groups at the 3 and 4 positions enhances its solubility and reactivity, making it an interesting subject for various scientific investigations .

Research indicates that 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide possesses significant biological activity. It has been studied for its potential as:

- Antimicrobial agents: Compounds in this class have shown effectiveness against various bacterial strains.

- Antioxidants: The ability to scavenge free radicals has been noted, which may contribute to its therapeutic potential.

- Pharmacological applications: Preliminary studies suggest potential roles in treating conditions such as inflammation and cancer due to its ability to modulate biological pathways .

Several methods exist for synthesizing 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide:

- Reaction of thioketones with hydrazine derivatives: This method involves the reaction of appropriate thioketones with hydrazine in the presence of oxidizing agents.

- Condensation reactions: Utilizing methoxy-substituted compounds in condensation reactions with thiocarbonyl compounds can yield the desired thiadiazole.

- Oxidation of corresponding thiadiazoles: Existing thiadiazoles can be oxidized using agents like hydrogen peroxide or peracids to form the 1-oxide derivative .

The applications of 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide are diverse:

- Pharmaceuticals: Its biological activities make it a candidate for drug development.

- Agricultural chemicals: Potential use as fungicides or herbicides due to its antimicrobial properties.

- Material science: Utilized in the development of new materials with specific electronic or optical properties .

Studies investigating the interactions of 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide with biological systems have revealed:

- Protein binding studies: Understanding how this compound interacts with proteins can help elucidate its mechanism of action.

- Cellular uptake assays: Investigating how effectively the compound enters cells can provide insights into its bioavailability and effectiveness as a therapeutic agent.

- Toxicity assessments: Evaluating the safety profile through various assays is crucial for any potential pharmaceutical application .

Several compounds share structural similarities with 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methylthiadiazole 2-thione | Contains a thione group | Known for its antifungal properties |

| 2-Amino-1,3,4-thiadiazole | Substituted at nitrogen positions | Exhibits significant antibacterial activity |

| 5-Methylthiadiazole | Methyl substitution on the thiadiazole ring | Demonstrates unique neuroprotective effects |

The uniqueness of 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide lies in its specific methoxy substitutions and oxidation state that confer distinct chemical reactivity and biological activity compared to these similar compounds .

The compound under investigation possesses the systematic International Union of Pure and Applied Chemistry name 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide [1]. This nomenclature precisely describes the structural features of the molecule, indicating the presence of two methoxy substituents at the 3 and 4 positions of the 1,2,5-thiadiazole ring system, with an oxide functionality at the sulfur atom in position 1.

The compound is registered under Chemical Abstracts Service number 78441-23-3 [1] [2] and is catalogued in PubChem with the compound identification number 12913947 [1]. Multiple synonyms exist in the chemical literature and databases, reflecting various naming conventions and registration systems. These include DIMETHOXY-1λ⁴,2,5-THIADIAZOL-1-ONE, which emphasizes the lambda notation for the tetravalent sulfur center, and the systematic designation dimethoxy-1lambda4,2,5-thiadiazol-1-one [1]. Database-specific identifiers such as MFCD21604155, SCHEMBL499218, WS-03217, DB-347815, and EN300-2008969 are employed across different chemical information systems [1].

The structural representation using Simplified Molecular Input Line Entry System notation is COC1=NS(=O)N=C1OC, which unambiguously defines the connectivity and oxidation state of the sulfur atom [1]. The International Chemical Identifier string InChI=1S/C4H6N2O3S/c1-8-3-4(9-2)6-10(7)5-3/h1-2H3 provides a standardized machine-readable format for the compound structure [1].

Molecular Formula and Weight Analysis

The molecular formula of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide is C₄H₆N₂O₃S [1]. This composition indicates the presence of four carbon atoms, six hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom. The molecular weight is precisely calculated as 162.17 grams per mole [1], with an exact mass of 162.00991323 daltons [1].

Comparative analysis with the parent 1,2,5-thiadiazole structure (C₂H₂N₂S, molecular weight 86.12 grams per mole) [3] reveals significant structural modifications. The addition of two methoxy groups contributes C₂H₆O₂ (62.07 grams per mole) to the molecular weight, while the oxidation of the sulfur atom adds an additional oxygen atom (15.999 grams per mole). The intermediate compound 3,4-dimethoxy-1,2,5-thiadiazole without the oxide functionality has the formula C₄H₆N₂O₂S and molecular weight 146.17 grams per mole [4], confirming that the oxide formation increases the molecular weight by exactly 16.00 grams per mole.

The heavy atom count totals 10 atoms, excluding hydrogen [1]. The compound exhibits a topological polar surface area of 79.5 square angstroms, indicating moderate polarity [1]. The hydrogen bond acceptor count is 6, attributed to the nitrogen atoms, oxygen atoms in the methoxy groups, and the oxide oxygen [1]. No hydrogen bond donors are present, as confirmed by the hydrogen bond donor count of zero [1].

X-ray Crystallographic Studies of the Thiadiazole Core

While specific X-ray crystallographic data for 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide are not extensively documented in the current literature, comprehensive crystallographic studies of related thiadiazole systems provide valuable structural insights. X-ray diffraction analysis of 1,2,5-thiadiazole derivatives consistently demonstrates the planar nature of the five-membered heterocyclic ring [5] [6].

Crystallographic investigations of thiadiazole oxide systems reveal that the sulfur atom adopts a pyramidal geometry upon oxidation, contrasting with the planar arrangement in the parent thiadiazole [7]. The experimental barrier to inversion at the sulfur center in thiadiazole 1-oxides has been determined through variable-temperature nuclear magnetic resonance studies to be approximately 33 kilocalories per mole, comparable to conventional sulfoxides but significantly higher than thiophene oxides [7].

Structural analysis of related 1,2,5-thiadiazole compounds demonstrates that the heterocyclic ring maintains its aromatic character despite substitution [5]. The molecular framework typically exhibits planarity within 0.19 angstroms deviation from the least-squares plane [5]. The planar geometry is attributed to the extended π-conjugation system involving the sulfur and nitrogen atoms within the five-membered ring.

X-ray crystallographic studies of substituted thiadiazoles confirm that methoxy substituents typically adopt conformations that minimize steric hindrance while maximizing electronic conjugation with the aromatic ring system [8] [6]. The rotatable bond count of 2 for the target compound [1] corresponds to the two methoxy groups, which can rotate around their respective carbon-oxygen bonds.

Comparative Bond Length and Angle Analysis with Related Sulfur Heterocycles

Detailed analysis of bond parameters in 1,2,5-thiadiazole systems reveals characteristic structural features that distinguish these compounds from other sulfur-containing heterocycles. The sulfur-nitrogen bond lengths in thiadiazole rings typically range from 1.68 to 1.71 angstroms [9] [10], significantly shorter than typical sulfur-carbon bonds due to the increased electronegativity of nitrogen and partial double-bond character resulting from aromatic delocalization.

The nitrogen-carbon bond lengths within the thiadiazole core are consistently measured between 1.30 and 1.31 angstroms [9], reflecting the partial double-bond character inherent in the aromatic system. These values are intermediate between typical single nitrogen-carbon bonds (approximately 1.47 angstroms) and double bonds (approximately 1.25 angstroms), confirming the delocalized nature of the π-electron system.

Carbon-sulfur bond lengths in 1,2,5-thiadiazole systems range from 1.74 to 1.77 angstroms [9] [11], which are longer than the corresponding bonds in thiophene (1.71-1.73 angstroms) [12] due to the electron-withdrawing effect of the adjacent nitrogen atoms. The sulfur-carbon bonds in thiadiazoles are comparable to those in 1,3,4-thiadiazoles but distinctly different from the more aromatic thiazole systems.

Bond angle analysis reveals that the carbon-sulfur-nitrogen angles in thiadiazole rings typically measure between 85 and 87 degrees [9] [10], significantly compressed from the tetrahedral angle due to the five-membered ring constraint. The nitrogen-sulfur-nitrogen angle, when present in the ring system, ranges from 100 to 102 degrees [11], reflecting the typical bond angle for sulfur in heterocyclic environments.

The sulfur-carbon-nitrogen bond angles consistently measure between 112 and 115 degrees [9], while carbon-nitrogen-nitrogen angles range from 113 to 114 degrees [9]. These parameters are characteristic of the geometric constraints imposed by the five-membered aromatic ring system and the sp² hybridization of the ring atoms.

In 1,2,5-thiadiazole 1-oxides, the sulfur-oxygen bond length for the oxide functionality typically measures between 1.48 and 1.52 angstroms [7], consistent with sulfoxide bond lengths. The introduction of the oxide group creates a pyramidal geometry at the sulfur center, deviating from the planar arrangement observed in the parent thiadiazole structure.

Comparative analysis with related sulfur heterocycles demonstrates that 1,2,5-thiadiazoles exhibit bond parameters that reflect their intermediate position between the highly aromatic thiophene systems and the more polarized thiazole derivatives. The presence of two nitrogen atoms in the 1,2,5-thiadiazole ring creates a unique electronic environment that influences both bond lengths and angles, resulting in structural parameters that are distinctly characteristic of this heterocyclic system.

Cyclocondensation Strategies Using Diethyl Oxalimidate

The cyclocondensation approach utilizing diethyl oxalimidate represents one of the most significant synthetic methodologies for the preparation of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide derivatives. This method involves the reaction of diethyl oxalimidate with thionyl chloride under controlled conditions to form the thiadiazole oxide ring system [1].

The fundamental reaction mechanism proceeds through a two-step process. Initially, diethyl oxalimidate undergoes nucleophilic attack at the sulfur center of thionyl chloride, forming a chlorosulfite intermediate. This intermediate subsequently undergoes intramolecular cyclization, accompanied by the elimination of hydrogen chloride and sulfur dioxide, to generate the five-membered thiadiazole oxide ring [1].

The optimal reaction conditions for this transformation involve dissolving diethyl oxalimidate (3.06 mol) in methylene chloride (3000 mL) containing pyridine (9.63 mol) as a base. Thionyl chloride (3.2 mol) is added dropwise with careful temperature control maintained at 10 ± 5°C. The reaction mixture is subsequently stirred for 2 hours at room temperature. Following standard extractive workup procedures, the product 3,4-diethoxy-1,2,5-thiadiazole 1-oxide is obtained in yields of 72-86% [1].

Table 1. Cyclocondensation Reaction Conditions and Yields

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Diethyl oxalimidate | SOCl₂ | DCM/Pyridine | 0-25 | 2 | 72-86 |

| Dimethyl thiooxalimidate | SOCl₂ | DCM/Pyridine | 0-25 | 2 | 80-88 |

| Diethyl oxalimidate | POCl₃ | DCM | 0-10 | 3 | 65-75 |

The mechanistic pathway involves several key intermediates. The formation of the initial chlorosulfite ester occurs through nucleophilic substitution at the sulfur center of thionyl chloride. The subsequent cyclization step is facilitated by the electron-withdrawing nature of the ester groups, which activates the adjacent carbon atoms toward nucleophilic attack by the nitrogen atoms of the oxalimidate moiety [1].

The reaction demonstrates excellent functional group tolerance, accommodating various alkoxy substituents on the oxalimidate starting material. Dimethyl thiooxalimidate can be utilized as an alternative substrate, leading to the formation of 3,4-bis(methylthio)-1,2,5-thiadiazole 1-oxide with comparable yields [1].

Thionyl Chloride-Mediated Ring Formation Mechanisms

Thionyl chloride serves as a versatile reagent for heterocycle formation, particularly in the construction of thiadiazole rings through various mechanistic pathways. The Hurd-Mori protocol represents a well-established method for thiadiazole synthesis, utilizing thionyl chloride as the key cyclization reagent [2] [3].

The mechanism of thionyl chloride-mediated ring formation involves initial electrophilic activation of the substrate, followed by intramolecular cyclization. In the case of thiosemicarbazide derivatives, thionyl chloride promotes the formation of the thiadiazole ring through a dehydrative cyclization process. The reaction proceeds through the formation of a chlorosulfite intermediate, which subsequently undergoes nucleophilic attack by the nitrogen atoms of the thiosemicarbazide moiety [2].

The reaction conditions typically require elevated temperatures (reflux conditions) and extended reaction times (3-5 hours) to achieve optimal yields. The use of thionyl chloride in excess ensures complete conversion of the starting materials and facilitates the elimination of hydrogen chloride and sulfur dioxide as gaseous byproducts [2].

Table 2. Thionyl Chloride-Mediated Ring Formation Conditions

| Starting Material | Conditions | Product | Yield (%) |

|---|---|---|---|

| Thiosemicarbazide | SOCl₂, reflux, 3-5h | 2-Amino-1,3,4-thiadiazole | 60-85 |

| Hydrazones | SOCl₂, DCM, RT | 1,2,3-Thiadiazole | 70-90 |

| Diazoketones | SOCl₂, benzene, reflux | 1,3,4-Thiadiazole | 65-80 |

The electronic effects of substituents significantly influence the reaction outcome. Electron-withdrawing groups accelerate the cyclization process by stabilizing the intermediate carbanion species, while electron-donating groups may require more forcing conditions to achieve satisfactory yields [2].

The regioselectivity of thionyl chloride-mediated cyclization depends on the nature of the substrate and the reaction conditions. In the case of unsymmetrical starting materials, the cyclization typically occurs at the more nucleophilic nitrogen center, leading to predictable regioisomeric outcomes [2].

Nucleophilic Substitution at Methoxy Groups

The nucleophilic substitution of methoxy groups in 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide represents a crucial synthetic transformation for the preparation of diversely substituted derivatives. This reaction pathway allows for the introduction of various nucleophilic species at the 3 and 4 positions of the thiadiazole ring system [4].

The mechanism involves the initial coordination of the nucleophile to the electron-deficient carbon atom bearing the methoxy group, followed by the departure of methoxide as a leaving group. The electron-withdrawing nature of the oxidized sulfur atom and the adjacent nitrogen atoms enhances the electrophilic character of the carbon centers, facilitating nucleophilic attack [4].

Primary and secondary amines demonstrate excellent reactivity in these substitution reactions. The reaction of 3,4-diethoxy-1,2,5-thiadiazole 1-oxide with pyrrolidine in ethanol at room temperature produces 3-ethoxy-4-(1-pyrrolidinyl)-1,2,5-thiadiazole 1-oxide in 72% yield. The use of excess pyrrolidine leads to the formation of 3,4-bis(1-pyrrolidinyl)-1,2,5-thiadiazole 1-oxide [1].

Table 3. Nucleophilic Substitution Reactions at Methoxy Groups

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

|---|---|---|---|---|

| Pyrrolidine | EtOH | 25 | 0.5 | 72 |

| Morpholine | EtOH | 25 | 1 | 68 |

| Aniline | EtOH | 60 | 2 | 65 |

| Benzylamine | EtOH | 25 | 1 | 70 |

| Methylamine | EtOH | 25 | 0.5 | 75 |

The reaction kinetics follow a typical bimolecular nucleophilic substitution mechanism, with the rate being dependent on both the concentration of the nucleophile and the thiadiazole substrate. The reaction rate is significantly enhanced by the presence of basic conditions, which facilitate the deprotonation of the incoming nucleophile [4].

The stereochemistry of the substitution reaction is influenced by the pyramidal geometry of the sulfoxide center. The reaction with optically active amines, such as ephedrine, produces readily separable diastereomeric mixtures, providing access to enantiomerically pure derivatives [1].

Optimization of Reaction Conditions for Yield Improvement

The optimization of reaction conditions represents a critical aspect of thiadiazole synthesis, requiring careful consideration of multiple parameters to achieve maximum yields and product purity. Systematic studies have identified several key factors that significantly influence the reaction outcome [5] [6].

Temperature control emerges as a paramount consideration in thiadiazole synthesis. For cyclocondensation reactions, maintaining low temperatures (0-25°C) during the initial addition of thionyl chloride prevents decomposition of sensitive intermediates while allowing for controlled ring formation. Subsequent warming to room temperature facilitates the completion of the cyclization process [1].

Solvent selection profoundly impacts both reaction yield and selectivity. Methylene chloride has proven to be the optimal solvent for cyclocondensation reactions, providing excellent solubility for both reactants and products while maintaining chemical inertness toward the reaction conditions. The addition of pyridine as a base neutralizes the hydrogen chloride generated during the reaction, preventing acid-catalyzed side reactions [1].

Table 4. Optimization Parameters for Yield Enhancement

| Parameter | Optimal Range | Impact on Yield | Considerations |

|---|---|---|---|

| Temperature | 0-25°C | ±15-25% | Prevents decomposition |

| Reaction Time | 2-5 hours | ±20-30% | Complete conversion |

| Solvent | DCM, EtOH | ±25-40% | Solubility and inertness |

| Base | Pyridine, TEA | ±30-50% | Neutralizes HCl |

| Concentration | 0.1-0.5 M | ±10-20% | Optimal mixing |

The stoichiometry of reagents requires careful optimization to achieve maximum yields. The use of slight excess of thionyl chloride (1.1-1.2 equivalents) ensures complete consumption of the starting material while minimizing the formation of over-oxidized byproducts. The presence of pyridine in 3-4 molar excess provides adequate buffering capacity throughout the reaction [1].

Reaction time optimization involves balancing the need for complete conversion against the potential for product decomposition. Monitoring the reaction progress through thin-layer chromatography or nuclear magnetic resonance spectroscopy allows for precise determination of the optimal reaction endpoint [6].

The purification methodology significantly affects the overall yield of isolated product. Crystallization from appropriate solvent systems (methylene chloride/hexane) provides high-purity products with minimal losses. The use of chromatographic purification may be necessary for complex mixtures but often results in reduced overall yields [1].

Work-up procedures must be carefully designed to minimize product losses during isolation. The standard extractive work-up involving sequential washes with dilute hydrochloric acid, saturated sodium bicarbonate, and saturated sodium chloride solutions effectively removes impurities while preserving the product integrity [1].

Advanced synthetic methodologies, including microwave-assisted synthesis and green chemistry approaches, have demonstrated significant improvements in reaction efficiency. Microwave irradiation reduces reaction times from hours to minutes while maintaining comparable yields. Green chemistry protocols utilizing recyclable catalysts and environmentally benign solvents offer sustainable alternatives to traditional synthetic methods [7] [8].

The implementation of continuous flow chemistry represents an emerging approach for large-scale synthesis of thiadiazole derivatives. Flow reactors provide excellent temperature control, enhanced mixing, and improved safety compared to batch processes, particularly for reactions involving toxic reagents such as thionyl chloride [5].

Quality control measures, including comprehensive analytical characterization through nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy, ensure the identity and purity of the synthesized products. The establishment of robust analytical methods facilitates the optimization of reaction conditions and the development of scalable synthetic protocols [1].

The economic considerations of synthetic methodology selection must account for reagent costs, equipment requirements, and waste disposal expenses. The development of atom-efficient synthetic routes that minimize waste generation while maximizing product yield represents a crucial objective in modern synthetic chemistry [8].